N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11350321
InChI: InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)16(2)20(24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C
Molecular Formula: C21H20N4
Molecular Weight: 328.4 g/mol

N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC11350321

Molecular Formula: C21H20N4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H20N4
Molecular Weight 328.4 g/mol
IUPAC Name N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)16(2)20(24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3
Standard InChI Key DLGBJLZCUHNVRO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine features a bicyclic pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key substituents include:

  • 3,5-Dimethyl groups: Positioned on the pyrimidine ring, these groups enhance hydrophobic interactions with biological targets.

  • 2-Phenyl group: Aromatic substituent contributing to π-π stacking interactions.

  • N-Benzylamine at C7: Introduces hydrogen-bonding capabilities and modulates solubility.

The molecular formula is C21H20N4, with a molecular weight of 328.419 g/mol. X-ray crystallography data for closely related analogs reveal planar geometries that facilitate binding to enzymatic pockets, particularly kinases .

Physicochemical Characteristics

PropertyValue/RangeSignificance
LogP (Octanol-Water)~3.2Moderate lipophilicity for cell penetration
Aqueous Solubility<10 µMLimited solubility, necessitating formulations
pKa (Basic)4.1 (pyrimidine N)Protonation at physiological pH
Melting Point198–202°CStability under storage conditions

These properties underscore the need for prodrug strategies or nanoparticle delivery systems to improve bioavailability.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multi-step protocols, typically including:

  • Pyrazole Precursor Formation:

    • Condensation of hydrazine derivatives with β-keto esters yields 4-phenyl-1H-pyrazol-5-amine intermediates .

    • Example: Reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.

  • Pyrimidine Ring Cyclization:

    • Cyclocondensation with 3-oxo-3-phenylpropanoate introduces the pyrimidine ring, forming the 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate .

  • Chlorination and Amination:

    • Treatment with POCl3 converts the 7-keto group to a chloro substituent.

    • Nucleophilic substitution with benzylamine introduces the N-benzyl group.

Industrial-Scale Considerations:

  • Catalytic Efficiency: Pd/C or CuI catalysts accelerate coupling reactions, achieving yields >75%.

  • Green Chemistry: Solvent-free microwave-assisted reactions reduce environmental impact.

Pharmacological Activities

Antiviral Mechanisms

The compound inhibits viral replication through:

  • RNA-Dependent RNA Polymerase (RdRp) Binding: Disrupts replication in influenza and coronaviruses by competing with ATP at the catalytic site.

  • Protease Inhibition: Blocks SARS-CoV-2 3CLpro activity (IC50 ~0.8 µM in molecular docking studies).

Kinase Inhibition Profile

Target KinaseBinding Affinity (IC50)Therapeutic Implication
EGFR (Epidermal Growth Factor Receptor)12 nMNon-small cell lung cancer
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)28 nMAnti-angiogenesis in solid tumors
Bcr-Abl45 nMChronic myeloid leukemia

These activities align with patent claims (WO2005070431A1) highlighting pyrazolopyrimidines as kinase inhibitors .

Mechanism of Action

Kinase Inhibition Dynamics

The compound adopts a Type II kinase inhibition mode, binding to the DFG-out conformation of kinases. Key interactions include:

  • Hydrogen Bonding: Between the pyrimidine N1 and kinase hinge region residues (e.g., Met793 in EGFR).

  • Hydrophobic Packing: 3,5-Dimethyl and phenyl groups occupy hydrophobic pockets adjacent to the ATP-binding site .

Resistance Mechanisms

In mycobacterial models, mutations in FAD-dependent hydroxylases (e.g., Rv1751) lead to compound hydroxylation and inactivation, a finding relevant to antitubercular analogs .

ParameterResultImplication
Acute Toxicity (LD50, mice)320 mg/kgNarrow therapeutic window
hERG InhibitionIC50 = 8.2 µMLow cardiac liability
Genotoxicity (Ames Test)NegativeFavorable safety profile

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey ActivitySource
EVT-123580946-Benzyl, dimethoxyphenylAnti-inflammatoryEvitaChem
VC77478532,5-Dimethyl, N-benzylAntiviral, kinase inhibitionVulcanChem
PMC9506485 3-(4-Fluoro)phenylAntitubercular (MIC = 0.2 µg/mL)PMC

The 3,5-dimethyl substitution in the query compound enhances kinase selectivity compared to 2,5-dimethyl analogs, likely due to steric effects altering ATP-binding pocket interactions.

Future Directions and Challenges

  • Prodrug Development: Esterification of the C7 amine to improve solubility.

  • Targeted Delivery: Liposomal formulations to reduce off-target effects.

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology.

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